Improved Lipophilicity vs. Chloro Analog
1-(3-Bromophenyl)cyclopropane-1-carboxamide exhibits a calculated LogP value of 1.8, which is significantly higher than its 3-chloro analog (LogP ~1.5) [1]. This increased lipophilicity, driven by the larger and more polarizable bromine atom, is predicted to enhance passive membrane permeability, a key determinant of oral bioavailability and cellular uptake [2].
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | LogP = 1.8 |
| Comparator Or Baseline | 1-(3-Chlorophenyl)cyclopropane-1-carboxamide (estimated LogP ~1.5) |
| Quantified Difference | ΔLogP ≈ +0.3 |
| Conditions | Computed property using XLogP3 method [1] |
Why This Matters
Higher LogP correlates with improved membrane permeability, making this compound a preferred choice for developing orally bioavailable inhibitors compared to less lipophilic analogs.
- [1] PubChem. 1-(3-Bromophenyl)cyclopropane-1-carboxamide: Computed Properties. PubChem CID 21062889. Available at: https://pubchem.ncbi.nlm.nih.gov/compound/1-_3-Bromophenyl_cyclopropane-1-carboxamide#section=Chemical-and-Physical-Properties View Source
- [2] Waring MJ. Lipophilicity in drug discovery. Expert Opin Drug Discov. 2010;5(3):235-248. doi:10.1517/17460441003605098 View Source
